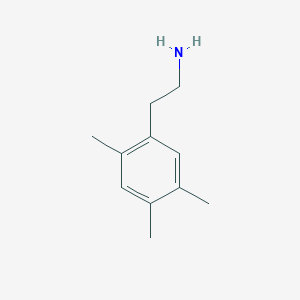

2-(2,4,5-Trimethylphenyl)ethanamine

説明

特性

IUPAC Name |

2-(2,4,5-trimethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8-6-10(3)11(4-5-12)7-9(8)2/h6-7H,4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHQCTYIPCCUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744133-65-1 | |

| Record name | 2-(2,4,5-trimethylphenyl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 2,4,5 Trimethylphenyl Ethanamine and Analogues

Strategies for Carbon-Nitrogen Bond Formation in Ethanamine Synthesis

The creation of the C-N bond is a pivotal step in the synthesis of 2-(2,4,5-trimethylphenyl)ethanamine and its analogues. Several classical and modern organic reactions can be adapted for this purpose.

Reductive Amination Approaches Utilizing Trimethylbenzaldehyde Precursors

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. mdma.chmasterorganicchemistry.comlibretexts.org In the context of this compound synthesis, this approach would typically start with 2,4,5-trimethylbenzaldehyde (B1202114).

The reaction proceeds in two main steps:

Imine Formation: The aldehyde reacts with a nitrogen source, such as ammonia (B1221849) or an ammonia equivalent, to form an imine intermediate. mdma.ch This is a condensation reaction where a molecule of water is eliminated.

Reduction: The resulting imine is then reduced to the corresponding amine. libretexts.org

A variety of reducing agents can be employed for the reduction of the imine. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂ over a metal catalyst like nickel, palladium, or platinum). masterorganicchemistry.comlibretexts.orgorganic-chemistry.org Sodium cyanoborohydride is often favored as it is a milder reducing agent that can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

A significant side reaction in reductive amination is the potential for the newly formed primary amine to react with another molecule of the aldehyde, leading to the formation of a secondary amine. mdma.ch To minimize this, an excess of the ammonia source is often used. mdma.ch

| Reagent/Catalyst | Description | Reference |

| Sodium Borohydride (NaBH₄) | A common and effective reducing agent for imines. | libretexts.org |

| Sodium Cyanoborohydride (NaBH₃CN) | A milder reducing agent, selective for imines over aldehydes. | masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Metal) | Utilizes hydrogen gas and a metal catalyst (e.g., Ni, Pd, Pt) for reduction. | ncert.nic.in |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | An alternative reducing agent to NaBH₃CN. | masterorganicchemistry.com |

Henry Reaction and Subsequent Reduction Pathways

The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. organic-chemistry.orgwikipedia.orgscirp.org This pathway can be adapted to synthesize this compound by reacting 2,4,5-trimethylbenzaldehyde with nitromethane.

The initial product of the Henry reaction is a β-nitro alcohol. wikipedia.org This intermediate can then be dehydrated to form a β-nitrostyrene derivative, specifically 1-(2-nitrovinyl)-2,4,5-trimethylbenzene. The final step involves the reduction of the nitro group to a primary amine. This reduction can be accomplished using various reagents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. commonorganicchemistry.comerowid.org The reduction of β-nitrostyrenes to phenethylamines is a well-established transformation. chemrxiv.orgresearchgate.net

| Step | Reaction Type | Reactants | Product | Reference |

| 1 | Henry Reaction | 2,4,5-trimethylbenzaldehyde, Nitromethane | 1-(2,4,5-Trimethylphenyl)-2-nitroethanol | wikipedia.org |

| 2 | Dehydration | 1-(2,4,5-Trimethylphenyl)-2-nitroethanol | 1-(2-Nitrovinyl)-2,4,5-trimethylbenzene | wikipedia.org |

| 3 | Reduction | 1-(2-Nitrovinyl)-2,4,5-trimethylbenzene | This compound | commonorganicchemistry.comchemrxiv.org |

Alternative Amination Strategies (e.g., Ullmann Coupling, Buchwald-Hartwig Amination)

Modern cross-coupling reactions offer powerful alternatives for the formation of carbon-nitrogen bonds, particularly for the synthesis of aryl amines.

The Ullmann reaction traditionally involves the copper-catalyzed coupling of an aryl halide with an amine. byjus.comwikipedia.orgorganic-chemistry.org While historically requiring harsh conditions, modern variations have made this reaction more versatile. wikipedia.orgnih.gov It could potentially be used to couple a suitably functionalized trimethylphenyl halide with an aminoethyl synthon.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation. wikipedia.orgacsgcipr.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org It allows for the coupling of aryl halides or triflates with a wide range of amines, including ammonia equivalents. wikipedia.orgorganic-chemistry.org In principle, this compound could be synthesized by coupling a 2,4,5-trimethylphenyl halide with a protected form of ethylamine (B1201723), followed by deprotection.

| Reaction | Catalyst | Description | Reference |

| Ullmann Coupling | Copper | Copper-catalyzed coupling of aryl halides with amines. | byjus.comnih.gov |

| Buchwald-Hartwig Amination | Palladium | Palladium-catalyzed cross-coupling of aryl halides with amines. | wikipedia.orgacsgcipr.org |

Ritter Rearrangement Mechanisms in Arylethanamine Synthesis

The Ritter reaction provides a method for converting a nitrile into an N-alkyl amide. wikipedia.orgorganic-chemistry.org This reaction typically involves the reaction of a nitrile with a substrate that can form a stable carbocation in the presence of a strong acid. wikipedia.orgorganic-chemistry.org The resulting N-alkyl amide can then be hydrolyzed to yield the corresponding primary amine. youtube.comyoutube.com

For the synthesis of arylethanamines, a potential substrate for the Ritter reaction could be a derivative that forms a benzylic carbocation. For instance, a 2-(2,4,5-trimethylphenyl)ethanol derivative could, under strongly acidic conditions, generate a carbocation that would then be trapped by a nitrile. The subsequent hydrolysis of the amide would yield the desired ethanamine. The mechanism proceeds through a nitrilium ion intermediate which is then hydrolyzed. wikipedia.orgorganic-chemistry.org

Reduction of Nitro Groups to Amine Functionalities

The reduction of a nitro group is a fundamental transformation in organic synthesis for the preparation of primary amines. ncert.nic.inunacademy.commasterorganicchemistry.com This strategy is particularly relevant when the nitro group is introduced onto the aromatic ring or an alkyl side chain.

As mentioned in the context of the Henry reaction (Section 2.1.3), the reduction of a β-nitrostyrene derivative is a key step. A variety of reducing agents are effective for this transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common and efficient method. commonorganicchemistry.comwikipedia.org Chemical reduction methods using metals in acidic media, such as iron in hydrochloric acid or tin(II) chloride, are also widely used. masterorganicchemistry.comwikipedia.org Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent capable of converting nitroalkenes to the corresponding amines. commonorganicchemistry.com

| Reducing Agent | Conditions | Notes | Reference |

| Catalytic Hydrogenation (Pd/C, PtO₂, Raney Ni) | H₂ gas | Often a preferred method for both aromatic and aliphatic nitro groups. | ncert.nic.incommonorganicchemistry.comwikipedia.org |

| Iron (Fe) in Acidic Media | e.g., HCl | A classical and cost-effective method. | masterorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Acidic or neutral conditions | A mild reducing agent. | masterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous solvent (e.g., THF) | A potent reducing agent, effective for nitroalkenes. | commonorganicchemistry.com |

Reduction of Nitriles and Amides to Amine Systems

A primary and straightforward route to this compound involves the reduction of a nitrile or amide precursor. This method preserves the carbon skeleton of the starting material, directly converting a cyano or an amido group into a primary amine.

The required precursor, 2-(2,4,5-trimethylphenyl)acetonitrile, can be synthesized from 2,4,5-trimethylbenzyl halide via nucleophilic substitution with a cyanide salt. Subsequent reduction of this nitrile yields the target amine. Similarly, the corresponding amide, 2-(2,4,5-trimethylphenyl)acetamide, can also serve as a precursor.

Commonly employed reducing agents for these transformations include powerful hydride donors like lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. LiAlH₄ is highly effective for both nitriles and amides, typically requiring an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like Raney nickel or palladium on carbon (Pd/C), offers a milder alternative, particularly for molecules with functional groups sensitive to hydrides.

Table 1: Comparison of Common Reducing Agents for Nitrile and Amide Reduction

| Reducing Agent | Substrate | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Nitrile, Amide | THF or Et₂O, reflux | High reactivity and yield | Non-selective, reacts with many functional groups, requires anhydrous conditions |

Gabriel Synthesis and Related Phthalimide-Based Routes

The Gabriel synthesis provides a classic and reliable method for preparing primary amines, effectively preventing the common issue of over-alkylation seen in direct alkylation of ammonia. masterorganicchemistry.comnrochemistry.combyjus.com This pathway involves the use of phthalimide (B116566) as a protected form of ammonia.

The synthesis proceeds in two main steps:

Alkylation: Potassium phthalimide, formed by deprotonating phthalimide with a base like potassium hydroxide, acts as a nucleophile. byjus.com It reacts with a primary alkyl halide, such as 2-(2,4,5-trimethylphenyl)ethyl bromide, in a nucleophilic substitution (Sₙ2) reaction to form an N-alkylphthalimide intermediate. nrochemistry.com The bulky nature of the phthalimide prevents further alkylation. masterorganicchemistry.com

Deprotection: The N-alkylphthalimide is then cleaved to release the primary amine. nrochemistry.com This is most commonly achieved by hydrazinolysis, where the addition of hydrazine (B178648) (N₂H₄) in a solvent like ethanol (B145695) leads to the formation of a stable phthalhydrazide (B32825) byproduct and the desired this compound. nrochemistry.combyjus.com Acidic or basic hydrolysis can also be used for cleavage, though hydrazinolysis is often preferred for its milder conditions. byjus.com

This method is particularly advantageous for producing pure primary amines from primary alkyl halides. byjus.com

Hofmann and Curtius Rearrangements for Primary Amine Formation

Rearrangement reactions offer alternative synthetic routes that involve the migration of an alkyl or aryl group, typically with the loss of a small molecule like carbon dioxide.

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgpharmdguru.comnumberanalytics.com To synthesize this compound via this route, the starting material would be 3-(2,4,5-trimethylphenyl)propanamide. The reaction is conducted by treating the amide with bromine or chlorine in a strong aqueous base like sodium hydroxide. numberanalytics.com The key steps involve the formation of an N-bromoamide, which then rearranges to an isocyanate intermediate. wikipedia.org Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide. wikipedia.orgchemistrysteps.com

The Curtius rearrangement is a versatile reaction that converts a carboxylic acid to a primary amine, also with the loss of one carbon atom. nih.govnih.govwikipedia.org The starting material for this synthesis would be 3-(2,4,5-trimethylphenyl)propanoic acid. The process begins with the conversion of the carboxylic acid into an acyl azide (B81097). This can be achieved using reagents like sodium azide on an acyl chloride or directly from the carboxylic acid using diphenylphosphoryl azide (DPPA). The acyl azide, upon heating, undergoes rearrangement to an isocyanate intermediate, losing nitrogen gas in the process. wikipedia.orgorganic-chemistry.org This isocyanate can then be hydrolyzed with acid or base to afford the primary amine, this compound. pearson.com A key advantage of the Curtius rearrangement is its tolerance for a wide range of functional groups and its stereochemical retention. nih.govnih.gov

Chemical Reactivity and Transformation Analysis of the Chemical Compound

The reactivity of this compound is dictated by its two main functional components: the electron-rich trimethyl-substituted benzene (B151609) ring and the nucleophilic primary amino group on the ethyl side chain.

Aromatic Ring Functionalization via Electrophilic Substitution Reactions (e.g., Nitration, Halogenation, Sulfonation)

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating methyl groups and an activating ethylamine group. msu.edu The directing effects of these substituents determine the position of incoming electrophiles.

The three methyl groups are ortho, para-directing. The ethylamine substituent is also strongly activating and ortho, para-directing. The available positions on the ring are C3 and C6. Both positions are ortho to a methyl group. Position C3 is ortho to the C2-methyl and C4-methyl groups, while position C6 is ortho to the C1-methyl group and para to the C4-methyl group. The C6 position is also ortho to the ethylamine group. The C3 position is meta to the ethylamine group.

Under typical electrophilic substitution conditions (e.g., nitration with HNO₃/H₂SO₄), the amino group will be protonated to form an ammonium (B1175870) salt (-CH₂CH₂NH₃⁺). This ammonium group is strongly deactivating and a meta-director. In this scenario, the directing influence would be dominated by the three activating methyl groups, which would still direct incoming electrophiles to the remaining open positions, C3 and C6. The outcome would depend on a balance of electronic and steric factors.

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CH₃ | 1, 2, 4 | Activating (Electron-Donating) | Ortho, Para |

| -CH₂CH₂NH₂ | 5 | Activating (Electron-Donating) | Ortho, Para |

Nitration: Treatment with a nitrating mixture (HNO₃/H₂SO₄) would likely introduce a nitro (-NO₂) group onto the ring. uomustansiriyah.edu.iq Given the protonation of the amine in strong acid, substitution would be directed by the methyl groups to position C3 or C6.

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would result in the substitution of a bromine atom onto the ring, again likely at position C3 or C6.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (-SO₃H) group onto the ring. This reaction is reversible.

Oxidation Reactions of the Ethanamine Moiety

The ethanamine side chain is susceptible to oxidation. The oxidation of primary amines can yield a variety of products depending on the oxidant and reaction conditions.

Enzymatic oxidation, for instance by monoamine oxidase, typically metabolizes phenethylamines to the corresponding phenylacetaldehyde (B1677652), which is then further oxidized to phenylacetic acid. nih.gov Chemical oxidation can be more varied. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can potentially cleave the side chain or oxidize the methyl groups on the aromatic ring. wikipedia.org Milder or more specific reagents are required for controlled oxidation. For example, some primary amines can be oxidized to nitro compounds using agents like dimethyldioxirane. sciencemadness.org The oxidation of phenethylamine (B48288) derivatives has been studied in various contexts, including electrochemical methods. acs.org

Reduction Reactions of Associated Functional Groups

While the parent compound this compound does not possess readily reducible functional groups (other than the aromatic ring, which requires harsh conditions), its derivatives can undergo reduction.

A key example is the reduction of a nitro-substituted derivative, which might be formed as described in section 2.2.1. The reduction of an aromatic nitro group to a primary amino group is a fundamental transformation in organic synthesis. This can be effectively achieved through several methods:

Catalytic Hydrogenation: Using hydrogen gas with a catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a clean and efficient method.

Metal-Acid Systems: Classic methods involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).

This reduction would yield a diamino-substituted derivative, such as 2-(3-amino-2,4,5-trimethylphenyl)ethanamine or 2-(6-amino-2,4,5-trimethylphenyl)ethanamine, significantly altering the compound's chemical properties.

Nucleophilic Substitution Reactions Involving the Amine Group

The primary amine group of this compound is a key functional handle for the synthesis of a diverse range of analogues. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, allowing it to react with various electrophiles. This reactivity is fundamental to creating new carbon-nitrogen or heteroatom-nitrogen bonds, leading to secondary and tertiary amines, amides, sulfonamides, and other derivatives. The reactivity of this amine is analogous to other phenethylamines, where the nucleophilicity is influenced by steric hindrance from the substituted phenyl ring and the ethylamine backbone. youtube.com

Common nucleophilic substitution reactions involving the amine group include alkylation and acylation.

Alkylation: The introduction of alkyl groups to the primary amine can yield secondary and tertiary amines. This is typically achieved by reacting the amine with an alkyl halide, such as an alkyl chloride or bromide. youtube.com The reaction proceeds via a standard nucleophilic substitution mechanism. The primary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a secondary ammonium salt. Subsequent deprotonation by a base, which can be another molecule of the starting amine or an added base, yields the free secondary amine. chemguide.co.uk

This process can continue, as the resulting secondary amine is also nucleophilic and can react with another equivalent of the alkyl halide to form a tertiary amine. chemguide.co.uk To control the extent of alkylation and prevent the formation of mixtures, reaction conditions must be carefully managed. Using a large excess of the primary amine can favor mono-alkylation, while using a stoichiometric excess of the alkylating agent will drive the reaction toward the tertiary amine or even a quaternary ammonium salt. youtube.comchemguide.co.uk For example, the methylation of β-phenylethylamine using formic acid and formaldehyde (B43269) (Eschweiler-Clarke reaction) is a well-established method for producing the corresponding N,N-dimethylated tertiary amine. orgsyn.org

Acylation: The reaction of this compound with acylating agents, such as acyl chlorides or acid anhydrides, results in the formation of stable amide derivatives. This reaction is generally a robust and high-yielding process. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses, eliminating a leaving group (e.g., chloride or carboxylate) to form the amide.

The acylation of phenethylamines is a common strategy in medicinal chemistry to modify the properties of a lead compound. nih.gov For instance, enzymatic acylation using penicillin acylase has been demonstrated for the stereoselective acylation of 1-phenylethylamine (B125046) in an aqueous medium, highlighting a green chemistry approach to amide synthesis. nih.gov This method achieved a high degree of conversion and enantioselectivity without the need for activated acyl donors. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions on Phenethylamine Scaffolds

| Reaction Type | Amine Substrate | Electrophile/Reagent | Product Type | Key Findings/Reference |

|---|---|---|---|---|

| Alkylation (Reductive Amination) | β-Phenylethylamine | Formaldehyde/Formic Acid | Tertiary Amine (N,N-dimethyl-β-phenylethylamine) | A well-established method for methylation of primary and secondary amines. orgsyn.org |

| Alkylation | Phenethylamine | Alkyl Bromides | Secondary/Tertiary Amine | Alkyl bromides are more reactive than chlorides; an excess of amine may be needed to prevent di-alkylation. youtube.com |

| Acylation | 1-Phenylethylamine (racemic) | Phenylacetic Acid (with Penicillin Acylase) | Chiral Amide | Demonstrated effective and enantioselective enzymatic acylation in an aqueous medium with >95% enantiomeric excess. nih.gov |

| Acylation | 2-(4-hydroxyphenyl)ethylamine | Pyrimidine-5-carboxamide derivative | Substituted Amide | Used in the synthesis of STAT6 inhibitors for potential therapeutic applications. nih.gov |

Optimization of Synthetic Conditions for Research-Scale Production

Optimizing the synthesis of this compound for research-scale production involves a systematic evaluation of various reaction parameters to maximize yield, purity, and efficiency while ensuring reproducibility. Key factors for optimization include the choice of starting materials and reagents, solvent, temperature, reaction time, and purification methods.

For the common synthetic route involving the reduction of a corresponding nitrile (e.g., 2,4,5-trimethylphenylacetonitrile) or a nitrostyrene (B7858105) derivative, several aspects can be fine-tuned. The choice of reducing agent is critical. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is a common method for reducing nitriles. orgsyn.org Optimization here would involve screening different catalysts, catalyst loading, hydrogen pressure, and temperature to achieve complete conversion with minimal side reactions. The presence of ammonia is often used during the reduction of nitriles to suppress the formation of secondary amine byproducts. orgsyn.org

When using chemical reducing agents like lithium aluminum hydride (LiAlH₄), optimization focuses on controlling the stoichiometry of the reagent, managing the reaction temperature to prevent runaway reactions, and implementing a safe and effective workup procedure. acs.org

For syntheses involving multiple steps, process optimization aims to streamline the workflow, potentially by integrating steps or minimizing intermediate purifications. mdpi.comrsc.org For example, in a multi-step synthesis, choosing solvents that are compatible with consecutive steps can reduce the need for solvent swapping, thereby saving time and reducing material loss.

Purification is another critical aspect of optimization. While column chromatography is a powerful tool for achieving high purity on a research scale, it can be time-consuming and solvent-intensive. mdpi.com Optimization may involve exploring alternative methods such as crystallization or acid-base extraction to isolate the final product. The basic nature of the amine allows for its extraction into an acidic aqueous phase, washing of the organic impurities, and subsequent liberation of the free amine by basification, which can be a highly effective purification strategy.

A modern approach to optimization involves using Design of Experiments (DoE) methodologies, such as the Box-Behnken design. researchgate.net This statistical approach allows for the simultaneous investigation of multiple variables (e.g., temperature, substrate loading, pH), providing a comprehensive understanding of their interactions and identifying the optimal conditions for yield and purity with fewer experimental runs compared to one-factor-at-a-time (OFAT) optimization. researchgate.net

Table 2: Parameters for Optimization in Phenethylamine Synthesis

| Parameter | Area of Optimization | Example/Rationale | Reference |

|---|---|---|---|

| Catalyst | Catalytic hydrogenation of nitriles | Screening different catalysts (e.g., Raney Nickel, Pd/C) and catalyst loading to improve yield and reduce reaction time. | orgsyn.org |

| Additives | Reduction of nitriles | Using ammonia in the reaction mixture to reduce the formation of secondary amine byproducts. | orgsyn.org |

| Temperature & pH | Enzymatic or chemical reactions | Fine-tuning temperature and pH can dramatically increase reaction rate and final yield, as demonstrated in transaminase-mediated synthesis. | researchgate.net |

| Solvent | Overall process | Choosing a solvent that is suitable for multiple steps to create an integrated or flow synthesis, minimizing intermediate workup. | rsc.org |

| Purification | Product Isolation | Developing a crystallization or acid-base extraction protocol instead of chromatography to improve scalability and reduce cost/time. | mdpi.com |

Advanced Spectroscopic and Chromatographic Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to piece together the structure of 2-(2,4,5-Trimethylphenyl)ethanamine atom by atom.

In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule dictates its resonance frequency (chemical shift, δ), which is measured in parts per million (ppm). The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the three methyl groups attached to the phenyl ring, and the protons of the ethanamine side chain.

The trimethylphenyl group features two aromatic protons and three methyl groups. The aromatic protons will appear as singlets due to their separation. The three methyl groups are in distinct electronic environments and are expected to resonate as sharp singlets in the aromatic methyl region. The ethanamine side chain consists of two methylene (B1212753) groups (–CH₂–) and an amine (–NH₂) group. The methylene protons adjacent to the aromatic ring (benzylic protons) and those adjacent to the amine group will appear as triplets, assuming coupling to each other. The amine protons often appear as a broad singlet, and their chemical shift can be variable depending on solvent and concentration. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C6-H) | ~6.9 | Singlet | 1H |

| Aromatic H (C3-H) | ~6.8 | Singlet | 1H |

| Ar-CH₂- | ~2.7 | Triplet | 2H |

| -CH₂-NH₂ | ~2.9 | Triplet | 2H |

| C2-CH₃ | ~2.2 | Singlet | 3H |

| C4-CH₃ | ~2.1 | Singlet | 3H |

| C5-CH₃ | ~2.1 | Singlet | 3H |

Note: Predicted values are based on general principles and data for analogous structures. Actual values may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the molecule's lack of symmetry, each of the 11 carbon atoms in this compound is chemically unique and should produce a distinct signal in the ¹³C NMR spectrum. docbrown.info

The spectrum can be divided into the aromatic region and the aliphatic region. Six signals are expected in the aromatic region, corresponding to the three substituted and three unsubstituted carbons of the phenyl ring. The aliphatic region will contain five signals: one for each of the three methyl carbons and one for each of the two methylene carbons in the ethanamine chain. docbrown.infodocbrown.info The carbon attached to the electronegative nitrogen atom is expected to be shifted downfield compared to the other methylene carbon. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (Ar-C-CH₂) | ~135 |

| C2 (Ar-C-CH₃) | ~134 |

| C3 (Ar-CH) | ~130 |

| C4 (Ar-C-CH₃) | ~133 |

| C5 (Ar-C-CH₃) | ~132 |

| C6 (Ar-CH) | ~128 |

| Ar-C H₂- | ~36 |

| -C H₂-NH₂ | ~42 |

| C2-CH₃ | ~19 |

| C4-CH₃ | ~18 |

Note: Predicted values are based on general principles and data for analogous structures. Actual values may vary based on solvent and experimental conditions.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a key cross-peak would be observed between the two methylene groups of the ethanamine side chain (Ar-CH₂– and –CH₂-NH₂), confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly bonded to. youtube.com This allows for the unambiguous assignment of each protonated carbon. For example, the proton signal around 6.9 ppm would correlate with the carbon signal around 128 ppm, assigning them as the C6-H group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting different parts of the molecule. youtube.comuvic.ca Key HMBC correlations for this structure would include:

Correlations from the benzylic methylene protons (Ar-CH₂-) to the aromatic carbons C1, C2, and C6, confirming the attachment point of the side chain.

Correlations from the methyl protons to their attached aromatic carbon and the adjacent aromatic carbons, confirming the substitution pattern of the ring.

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₇N, corresponding to a molecular weight of 163.26 g/mol . biosynth.com A high-resolution mass spectrometer would confirm the exact mass, and thus the elemental composition.

Under electron ionization (EI), the molecule will form a molecular ion ([M]⁺) with a mass-to-charge ratio (m/z) of 163. As an aliphatic amine, the dominant fragmentation pathway is typically alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This cleavage results in the formation of a stable, resonance-stabilized iminium cation.

Key Predicted Fragmentation Pathways:

Molecular Ion: [C₁₁H₁₇N]⁺˙ at m/z = 163.

Alpha-Cleavage: Loss of the trimethylphenylmethyl radical (•CH₂-C₉H₁₁) results in the [CH₂NH₂]⁺ fragment at m/z = 30. This is often a very prominent peak in the mass spectra of primary ethylamines. libretexts.org

Benzylic Cleavage: Cleavage of the bond between the two methylene carbons is also possible, leading to the formation of the stable trimethylbenzyl cation [C₁₀H₁₃]⁺ at m/z = 133.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 163 | [C₁₁H₁₇N]⁺˙ | Molecular Ion (M⁺) |

| 133 | [C₁₀H₁₃]⁺ | Benzylic cleavage, loss of •CH₂NH₂ |

Chromatographic Methods for Purity Determination and Isolation

Chromatographic techniques are essential for separating the target compound from any starting materials, by-products, or degradation products, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method would be most suitable for this compound. pensoft.netresearchgate.net

A typical setup would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which is non-polar.

Mobile Phase: A gradient mixture of a polar solvent, such as water or a buffer (e.g., phosphate (B84403) buffer), and a more non-polar organic solvent like acetonitrile (B52724) or methanol. researchgate.netmdpi.com The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration to elute compounds of increasing hydrophobicity.

Detection: A UV detector would be effective, as the trimethylphenyl ring contains a chromophore that absorbs UV light.

In an HPLC analysis, the pure compound would appear as a single, sharp peak at a characteristic retention time. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of the compound's purity. Any impurities would appear as separate peaks at different retention times, allowing for their detection and quantification. pensoft.net Method validation according to ICH guidelines would ensure the method is accurate, precise, specific, and robust for its intended purpose. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of analyzing this compound, which is amenable to gas chromatography, GC-MS provides critical information on its molecular weight and fragmentation pattern, aiding in its unequivocal identification.

The process involves introducing a sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

For primary amines like this compound, derivatization is sometimes employed to improve chromatographic behavior and produce more characteristic mass spectra. However, analysis of the underivatized amine is also common. The electron ionization mass spectrum of a related compound, 1-(2,4,5-trimethylphenyl)ethanone, which shares the same trimethylphenyl moiety, provides insight into the expected fragmentation of the aromatic portion of the molecule. The major fragmentation pathway for phenethylamines involves the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzylic cation.

In the case of this compound, the expected base peak in its mass spectrum would result from the cleavage of the C-C bond between the ethylamino side chain and the phenyl ring, leading to a prominent ion at m/z 147, corresponding to the 2,4,5-trimethylbenzyl cation. Other significant fragments would arise from the further fragmentation of the ethylamine (B1201723) side chain and the aromatic ring.

Table 1: Predicted Major Mass Spectral Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Representation |

| 163 | [M]+ (Molecular Ion) | [C₁₁H₁₇N]+ |

| 148 | [M - CH₃]+ | [C₁₀H₁₂N]+ |

| 147 | [M - CH₄N]+ | [C₁₁H₁₅]+ |

| 133 | [M - C₂H₅N]+ | [C₉H₁₁]+ |

| 119 | [C₉H₁₁ - CH₂]+ | [C₈H₉]+ |

| 91 | Tropylium ion | [C₇H₇]+ |

| 44 | [CH₂NH₂]+ | [CH₄N]+ |

Note: This table represents predicted fragmentation patterns based on the general behavior of phenethylamines and may not be exhaustive.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of absorbance or transmittance versus the frequency of light, typically expressed in wavenumbers (cm⁻¹).

The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of the primary amine group (-NH₂) and the substituted aromatic ring.

The primary amine group gives rise to several distinct vibrations. The N-H stretching vibrations are particularly diagnostic, appearing as a pair of medium-intensity peaks in the region of 3400-3250 cm⁻¹. The presence of two peaks is characteristic of a primary amine, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds. Another key vibration associated with the primary amine is the N-H scissoring (bending) vibration, which typically appears as a broad, medium to strong absorption in the range of 1650-1580 cm⁻¹.

The aromatic ring also produces a set of characteristic absorption bands. The C-H stretching vibrations of the aromatic protons appear at wavenumbers just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring result in a series of absorptions, often of variable intensity, in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene (B151609) ring can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range. For a 1,2,4,5-tetrasubstituted benzene ring, a strong absorption band is expected in the 870-800 cm⁻¹ region.

The aliphatic C-H stretching vibrations from the ethyl group will be observed in the 2960-2850 cm⁻¹ range.

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3400-3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine | Medium (two peaks) |

| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak |

| 2960-2850 | C-H Stretch | Aliphatic (Ethyl & Methyl) | Strong |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine | Medium to Strong, Broad |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1470-1430 | C-H Bend | Aliphatic (CH₂) | Medium |

| 1380-1370 | C-H Bend | Methyl | Medium |

| 870-800 | C-H Out-of-Plane Bend | 1,2,4,5-Trisubstituted Aromatic | Strong |

Note: The exact positions and intensities of the peaks can be influenced by the physical state of the sample (e.g., liquid film, KBr pellet, or solution) and intermolecular interactions such as hydrogen bonding.

Computational Chemistry and Theoretical Modeling of 2 2,4,5 Trimethylphenyl Ethanamine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT methods are used to determine the electronic structure of a molecule, from which numerous properties can be derived. For a molecule such as 2-(2,4,5-Trimethylphenyl)ethanamine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would provide fundamental insights. irjweb.commdpi.com

The first step in most computational analyses is geometry optimization. This process seeks to find the lowest energy arrangement of atoms, known as the equilibrium geometry. For a flexible molecule like this compound, which has a rotatable ethylamine (B1201723) side chain, multiple low-energy conformations may exist.

Computational methods can systematically explore the potential energy surface to identify these different stable conformers. By comparing the calculated energies of these optimized structures, the most stable conformation (the global minimum) can be determined. The relative energies of other, less stable conformers (local minima) provide insight into the molecule's flexibility and the conformational landscape it is likely to populate at a given temperature. While specific published data for this compound is not available, the process would yield data similar to the illustrative table below.

Table 1: Illustrative Example of Calculated Relative Energies for Different Conformations of this compound

| Conformer ID | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Description |

| Conf-1 | ~180° (anti) | 0.00 | Most stable, extended-chain conformation |

| Conf-2 | ~60° (gauche) | 1.25 | Less stable, folded conformation |

| Conf-3 | ~-60° (gauche) | 1.28 | A second folded conformation |

Note: The data in this table is illustrative to demonstrate the typical output of a conformational analysis and is not based on published experimental or calculated values for this specific molecule.

Once the molecular geometry is optimized, a frequency calculation can be performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's vibrational spectrum (e.g., IR and Raman). Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, N-H bending, or ring deformation modes. nih.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data. psu.eduresearchgate.net

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used with DFT to predict NMR chemical shifts (¹H and ¹³C). By calculating the magnetic shielding of each nucleus, a theoretical NMR spectrum can be generated. Comparing this to an experimental spectrum helps in the definitive assignment of signals to specific atoms within the molecule.

Table 2: Illustrative Example of Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(N-H) stretch | 3410, 3325 | Asymmetric & Symmetric stretching of the amine group |

| ν(C-H) aromatic | 3050-3010 | Stretching of C-H bonds on the trimethylphenyl ring |

| ν(C-H) aliphatic | 2960-2850 | Stretching of C-H bonds in the ethylamine chain and methyl groups |

| δ(N-H) bend | ~1600 | Scissoring motion of the amine group |

| ν(C=C) aromatic | 1580-1450 | Aromatic ring stretching modes |

Note: The data in this table is an illustrative example based on typical frequency ranges for these functional groups and is not based on specific calculations for this molecule. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.commdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and more chemically reactive. irjweb.com Analysis of the spatial distribution of these orbitals shows which parts of the molecule are involved in electron donation and acceptance.

Table 3: Illustrative Example of Calculated Electronic Properties for this compound

| Parameter | Value (eV) | Description |

| E(HOMO) | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | 0.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 6.10 | Energy difference indicating chemical stability |

Note: The data in this table is illustrative and intended to represent typical values obtained from DFT calculations. It is not based on published data for this molecule. schrodinger.comyoutube.com

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding intermolecular interactions and predicting chemical reactivity. mdpi.comresearchgate.net The MEP map uses a color scale to indicate different potential values:

Red regions indicate negative electrostatic potential, which are areas rich in electrons (e.g., lone pairs on heteroatoms like nitrogen). These sites are susceptible to electrophilic attack. rsc.org

Blue regions indicate positive electrostatic potential, which are areas of electron deficiency (e.g., hydrogen atoms bonded to electronegative atoms). These sites are prone to nucleophilic attack. researchgate.net

Green and yellow regions represent intermediate or near-zero potential.

For this compound, an MEP map would likely show a region of strong negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons. The electron-rich π-system of the aromatic ring might also show negative potential above and below the plane. dtic.mil Positive potential (blue) would be expected around the amine hydrogens.

From the fundamental properties calculated by DFT, such as HOMO and LUMO energies, a set of global reactivity descriptors can be derived. These indices provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile.

For a more detailed, atom-specific view of reactivity, Fukui functions or Parr functions can be calculated. These functions identify which specific atoms within the molecule are the most likely sites for nucleophilic, electrophilic, or radical attack, providing a more refined picture of chemical selectivity than the MEP map alone. irjweb.com

Molecular Modeling and Simulation Approaches

Beyond the static picture provided by DFT calculations on a single molecule, molecular modeling encompasses a broader range of techniques. For a compound like this compound, molecular dynamics (MD) simulations could be employed. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

This approach can be used to study the behavior of the molecule in different environments, such as in a solvent or interacting with a biological macromolecule like a receptor or enzyme. MD can provide insights into:

The dynamics of conformational changes.

Solvation effects and the structure of the solvent around the molecule.

The binding process and interaction energies with a target protein.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. While less computationally intensive than DFT, the accuracy of MD simulations is highly dependent on the quality of the force field used.

Following an extensive search of available scientific literature and databases, it has become evident that there is a significant lack of published research specifically focused on the molecular docking studies, molecular dynamics simulations, and Quantitative Structure-Property Relationship (QSPR) modeling of this compound.

This absence of specific data prevents the creation of a detailed and informative article that would meet the stringent requirements of your request, as no research findings, data tables, or in-depth discussions on these particular computational aspects for this compound are available in the public domain.

Therefore, it is not possible to generate the article as outlined. Should research on this specific compound become available in the future, such an article could be constructed.

Structure Activity Relationship Sar Investigations of 2 2,4,5 Trimethylphenyl Ethanamine and Its Structural Analogues

Design Principles for Systematic Structural Modification of the Chemical Compound

The design of new molecules based on the 2-(2,4,5-trimethylphenyl)ethanamine template follows established medicinal chemistry principles. These involve targeted modifications to the phenyl ring, the ethanamine side chain, and the introduction of diverse chemical moieties to probe the steric, electronic, and hydrophobic requirements of its biological targets.

Variation of Alkyl Substituents on the Phenyl Ring

The number, position, and nature of alkyl substituents on the phenyl ring significantly impact the pharmacological profile of phenethylamine (B48288) derivatives. The 2,4,5-trimethyl substitution pattern of the lead compound provides a unique lipophilic and steric environment. SAR studies on related phenethylamines reveal that altering this substitution can modulate activity and selectivity.

For instance, in a series of phenethylamine derivatives, the position of alkyl or halogen groups on the phenyl ring was found to positively influence binding affinity at the 5-HT2A receptor, particularly when placed at the para position. biomolther.orgnih.gov Conversely, the introduction of methoxy (B1213986) groups at certain positions can diminish activity. biomolther.org The steric bulk at the 4-position of the aromatic ring has also been shown to lead to lower efficacy at the human trace amine-associated receptor 1 (hTAAR1). nih.gov

Systematic variations could include:

Positional Isomerism: Moving the methyl groups to other positions on the phenyl ring (e.g., 2,4,6- or 3,4,5-trimethyl) to assess the impact of their spatial arrangement.

Alkyl Chain Homologation: Replacing the methyl groups with larger alkyl groups (ethyl, propyl) to probe the size of the binding pocket.

Introduction of Halogens: Substituting one or more methyl groups with halogens (e.g., fluorine, chlorine, bromine) to alter electronic properties and potentially enhance binding affinity. biomolther.orgnih.govnih.gov

| Modification | Rationale | Potential Impact on Activity |

| Relocation of methyl groups | Investigate the importance of the 2,4,5-substitution pattern for target interaction. | May increase or decrease affinity and/or selectivity depending on the receptor's topology. |

| Increasing alkyl chain length | Probe steric tolerance within the binding site. | Could enhance or diminish activity based on the size and shape of the receptor pocket. |

| Halogen substitution | Modify the electronic nature of the phenyl ring and introduce potential new binding interactions. | Can lead to increased binding affinity through halogen bonding or other electronic effects. biomolther.orgnih.govnih.gov |

Modifications to the Ethanamine Side Chain

The ethanamine side chain is a critical component for the interaction of phenethylamines with their biological targets. Modifications to this chain can affect potency, selectivity, and metabolic stability.

Key modifications include:

Alpha- and Beta-Carbon Substitution: Introducing substituents on the carbons of the ethyl chain. For example, alpha-methylation is a common modification in many psychoactive phenethylamines. wikipedia.org

N-Alkylation and N-Arylation: Adding alkyl or aryl groups to the nitrogen atom can dramatically alter pharmacological properties. N-benzyl substitution, for instance, is known to significantly affect binding affinity and agonist activity at 5-HT2A receptors. nih.gov

Cyclization: Constraining the conformation of the side chain by incorporating it into a ring system can provide insights into the bioactive conformation. researchgate.net

| Modification | Rationale | Observed Impact in Analogues |

| α-Methylation | Increase metabolic stability and alter receptor interaction. | Often leads to increased central nervous system stimulant properties. wikipedia.org |

| N-Benzylation | Introduce a large aromatic group to explore additional binding interactions. | Can significantly increase affinity and potency at serotonin (B10506) receptors. nih.gov |

| Side-chain cyclization | Reduce conformational flexibility to favor a specific bioactive conformation. | Can lead to more selective ligands by locking the molecule into a preferred binding pose. researchgate.net |

Introduction of Heteroatoms or Functional Groups

For example, replacing the phenyl ring with a heteroaromatic ring like thiophene (B33073) has been explored for other phenethylamine-like compounds. beilstein-journals.org The introduction of oxygen-containing groups can have mixed effects, depending on their position. biomolther.orgnih.gov

Correlation of Structural Features with Observed Biological Activities (Non-Clinical)

The biological activities of this compound analogues are diverse and depend on the specific structural modifications. Non-clinical studies, primarily through in vitro receptor binding and functional assays, have established several correlations between structure and activity.

Ligand-Based and Structure-Based Approaches in SAR Elucidation

The elucidation of SAR for phenethylamine derivatives often employs both ligand-based and structure-based computational methods.

Ligand-Based Approaches: These methods analyze a series of compounds with known activities to derive a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For phenethylamines, a common pharmacophore includes an aromatic ring, a proton donor (the amine group), and hydrophobic features. researchgate.net Comparative Molecular Field Analysis (CoMFA) is another ligand-based technique that has been used to develop 3D-QSAR models for phenethylamines, correlating their 3D steric and electrostatic fields with their biological potency. nih.gov

Structure-Based Approaches: When the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is known, structure-based drug design can be utilized. This involves docking candidate molecules into the binding site of the target to predict their binding affinity and orientation. This approach allows for a more rational design of new ligands by visualizing and optimizing their interactions with specific amino acid residues within the binding pocket. biomolther.org

Identification of Key Pharmacophores and Functional Groups

Through extensive SAR studies on the broader class of phenethylamines, several key pharmacophoric features have been identified as crucial for their biological activity:

The Aromatic Ring: This feature is essential for binding, often through hydrophobic and aromatic stacking interactions with the receptor. The substitution pattern on this ring fine-tunes the affinity and selectivity.

The Basic Amine Group: The nitrogen atom is typically protonated at physiological pH and forms a critical ionic interaction with an acidic residue (e.g., an aspartate) in the binding site of many monoamine receptors. biomolther.org

The Ethyl Linker: The two-carbon chain provides the correct spatial separation between the aromatic ring and the amine group. Its conformational flexibility can be important for adopting the optimal binding pose.

Below is a table summarizing the general SAR findings for phenethylamine analogues, which can be extrapolated to understand the potential effects of modifying this compound.

| Structural Feature | Modification | General Effect on Biological Activity (Non-Clinical) | Reference |

| Phenyl Ring | para-Alkyl or -Halogen Substitution | Positive effect on 5-HT2A receptor binding affinity | biomolther.org, nih.gov |

| Phenyl Ring | Methoxy Substitution | Can decrease dopamine (B1211576) reuptake inhibitory activity | biomolther.org |

| Ethanamine Side Chain | N-Benzylation | Can dramatically increase 5-HT2A receptor affinity | nih.gov |

| Ethanamine Side Chain | N,N-Dimethylation | Leads to low efficacy at hTAAR1 | nih.gov |

| Ethanamine Side Chain | α-Methylation | Often increases stimulant properties | wikipedia.org |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models represent a computational and mathematical approach to understanding the connection between the structural properties of a series of compounds and their biological activities. longdom.org These models are pivotal in modern drug discovery, offering predictive capabilities that can significantly shorten the drug development cycle by prioritizing which novel molecules to synthesize and test. longdom.org By establishing a mathematical function that relates molecular descriptors (numerical representations of chemical structure) to biological activity, QSAR facilitates the prediction of the activity of new, unsynthesized compounds. wikipedia.org

The development of a robust QSAR model is a multi-step process that begins with the compilation of a dataset of molecules with known biological activities. Molecular descriptors, which can range from simple physicochemical properties like molecular weight and logP to more complex 3D electronic and steric fields, are then calculated for each molecule. acs.org Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are employed to derive a mathematical equation that best correlates these descriptors with the observed biological activity. nih.gov The predictive power of the resulting model is then rigorously evaluated through internal and external validation techniques to ensure its reliability. wikipedia.org

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies have become indispensable tools in drug design, offering a detailed understanding of the spatial requirements for a ligand to interact with its biological target. nih.gov Among these, Comparative Molecular Similarity Index Analysis (CoMSIA) is a widely used technique that explores the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a series of molecules to correlate them with their biological activity. mdpi.comsemanticscholar.org

In a typical CoMSIA study, a set of structurally related compounds with known biological activities are aligned based on a common scaffold. mdpi.com The aligned molecules are then placed in a 3D grid, and a probe atom is used to calculate the similarity indices for various physicochemical fields at each grid point. mdpi.com These calculated fields are then subjected to partial least squares (PLS) analysis to generate a QSAR model that can be visualized as 3D contour maps. These maps highlight regions in space where specific properties are predicted to either increase or decrease biological activity, providing intuitive guidance for the design of new analogues. For instance, a CoMSIA study on a series of β3 adrenergic agonists with an indole-alkylamine structure revealed the specific steric, hydrogen-bond donor, and acceptor properties that could be modified to generate more potent molecules. mdpi.com

Another prominent 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA), which is often used in conjunction with CoMSIA. nih.govnih.gov CoMFA calculates steric and electrostatic fields around the aligned molecules and correlates them with biological activity. nih.gov Both CoMFA and CoMSIA have demonstrated good predictive ability in various studies, helping to describe the steric, electrostatic, and hydrophobic requirements for receptor recognition. nih.gov The reliability of these models allows them to be extended to the design of novel therapeutic agents. nih.gov

| 3D-QSAR Descriptor | Description |

| Steric Fields | Describes the spatial arrangement of atoms and the overall shape of the molecule. Favorable and unfavorable regions for bulk are identified. |

| Electrostatic Fields | Represents the distribution of positive and negative charges within the molecule, indicating regions where electrostatic interactions are important for binding. |

| Hydrophobic Fields | Maps the hydrophobicity of the molecule, highlighting areas where non-polar interactions with the receptor are favorable. |

| Hydrogen Bond Donor Fields | Identifies regions where the molecule can act as a hydrogen bond donor, crucial for specific interactions with the receptor. |

| Hydrogen Bond Acceptor Fields | Pinpoints areas where the molecule can act as a hydrogen bond acceptor, forming key interactions with the biological target. |

In recent years, machine learning has emerged as a powerful tool in drug discovery, capable of handling large and complex datasets to predict the biological activity of chemical compounds. nih.gov Machine learning algorithms can identify non-linear relationships between molecular descriptors and activity that may be missed by traditional QSAR methods. nih.gov For phenethylamine derivatives, machine learning models have been developed to predict their potential psychedelic effects, a critical step in designing new therapeutic agents that may lack hallucinogenic properties. nih.gov

One approach involves the use of supervised learning models, such as support vector classification (SVC) and random forest (RF), to classify molecules as psychedelic or non-psychedelic based on their structural features. nih.gov These models are trained on datasets containing molecules with known in vivo human data. nih.gov The input for these models often consists of a variety of molecular descriptors, including extended-connectivity fingerprints (ECFPs), which encode detailed structural information, and electrostatic descriptors. nih.gov

The performance of these machine learning models is typically assessed using metrics such as the area under the receiver operating characteristic curve (AUC), with higher values indicating better predictive performance. nih.gov For example, machine learning models have been used to predict known 5-HT2A receptor agonists and assess their potential to induce hallucinations, achieving high AUC values in their predictions. nih.gov These predictive capabilities are invaluable for reliably designing new psychoplastogens that may not have in vivo hallucinogenic potential and for assessing existing and future molecules for this potential. nih.gov This also provides useful insights into the psychedelic structure-activity relationship. nih.gov

| Machine Learning Model | Description | Common Application in SAR |

| Support Vector Machines (SVM) | A supervised learning model that finds a hyperplane that best separates data points into different classes. | Classification of compounds as active or inactive; regression to predict continuous activity values. |

| Random Forest (RF) | An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Prediction of biological activity, ADMET properties, and classification tasks. |

| Neural Networks (NN) | A series of algorithms that endeavors to recognize underlying relationships in a set of data through a process that mimics the way the human brain operates. | Complex non-linear QSAR modeling, virtual screening, and de novo drug design. |

Conformational Analysis and its Influence on Molecular Interactions

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its ability to interact with a biological target. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt due to the rotation around single bonds. rsc.org For flexible molecules like phenethylamines, understanding the preferred conformations and the energy barriers between them is essential for comprehending their molecular interactions and biological activity. nih.gov

The biological activity of a phenethylamine derivative is highly dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target receptor. nih.gov Theoretical conformational energy calculations, often employing classical, empirical potential-energy functions, can be used to determine the relative energies of different conformers. nih.gov These calculations can help identify a "bioactive conformation," which is the specific spatial arrangement the molecule adopts when it binds to the receptor.

For example, conformational analysis of amphetamine and methamphetamine has been performed using a combination of spectroscopic techniques (Raman, IR, VCD, ROA) and computational methods based on density functional theory (DFT) and molecular dynamics (MD). rsc.org Such studies provide detailed insights into the structure of these molecules and their interactions with the surrounding solvent. rsc.org It has been shown that considering the entire conformational space, rather than just a few isolated conformers, is necessary for an accurate interpretation of the spectroscopic data and a full understanding of the molecule's behavior. rsc.org

Molecular Interactions and Biological Activities of 2 2,4,5 Trimethylphenyl Ethanamine Non Clinical Focus

In Vitro and In Silico Studies on Biological Target Interactions

The interactions of 2-(2,4,5-trimethylphenyl)ethanamine with various biological targets have been explored through in vitro and in silico methods, revealing a complex pharmacological profile.

Receptor Binding Affinities and Activation Profiles (e.g., Monoamine Receptors, G-protein Coupled Receptors)

Substituted phenethylamines, a class to which this compound belongs, are known to interact with a variety of monoamine receptors. These receptors, including serotonin (B10506) and adrenergic receptors, are G-protein coupled receptors that play crucial roles in cellular signaling. nih.govnih.gov

Studies on structurally related compounds provide insights into the potential receptor binding profile of this compound. For instance, 4-thio-substituted phenethylamines (2C-T drugs) exhibit high affinity for serotonin 5-HT₂A and 5-HT₂C receptors. nih.gov They also act as potent partial agonists at 5-HT₂A and 5-HT₂B receptors. nih.gov Similarly, 2,5-dimethoxyphenethylamines with bulky lipophilic substituents at the 4-position of the phenyl ring can act as antagonists at serotonin 5-HT₂ receptor sites. nih.gov

The binding affinity of these compounds can be influenced by the nature of the substituents on the phenyl ring. For example, in a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines, extending the 4-alkoxy-group generally increased binding affinities at 5-HT₂A and 5-HT₂C receptors. nih.gov These phenethylamine (B48288) derivatives typically show a preference for the 5-HT₂A receptor over the 5-HT₁A and 5-HT₂C receptors. nih.gov

Many ring-substituted phenethylamines are also known to interact with the trace amine-associated receptor 1 (TAAR₁), another G-protein coupled receptor. nih.govnih.gov

Table 1: Receptor Binding Affinities of Related Phenethylamine Derivatives This table is based on data from related compounds and is for illustrative purposes.

| Receptor | Compound Class | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| 5-HT₂A | 4-Thio-substituted phenethylamines | 1-54 | Partial Agonist |

| 5-HT₂C | 4-Thio-substituted phenethylamines | 40-350 | - |

| 5-HT₁A | 4-Thio-substituted phenethylamines | Moderate | - |

| Adrenergic Receptors | 4-Thio-substituted phenethylamines | Moderate | - |

| TAAR₁ (rat) | 4-Thio-substituted phenethylamines | 5-68 | Agonist |

| 5-HT₂A | 4-Alkoxy-substituted 2,5-dimethoxyphenethylamines | 8-1700 | Varied |

| 5-HT₂C | 4-Alkoxy-substituted 2,5-dimethoxyphenethylamines | Moderate to High | Varied |

| 5-HT₁A | 4-Alkoxy-substituted 2,5-dimethoxyphenethylamines | ≥ 2700 | Weak |

| TAAR₁ | 4-Alkoxy-substituted 2,5-dimethoxyphenethylamines | 21-3300 | Agonist |

Enzymatic Inhibition or Modulation Studies (e.g., Metabolic Enzymes, Lysine Deacetylases)

The interaction of phenethylamines with enzymes is another area of non-clinical research. While direct studies on this compound are limited, the broader class of compounds is known to interact with various enzymes.

For example, some compounds are designed to inhibit enzymes like monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. nih.gov The inhibition of MAO can lead to increased levels of monoamines in the brain. nih.gov Other research has focused on the development of compounds that inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of the neurotransmitter acetylcholine. nih.gov

Interaction with Transporter Proteins (e.g., P-glycoprotein, Monoamine Transporters)

Transporter proteins are crucial for moving substances across cell membranes. nih.gov Monoamine transporters (MATs), such as those for serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET), are responsible for the reuptake of these neurotransmitters from the synapse. nih.govnih.gov Many psychoactive compounds, including some phenethylamines, interact with these transporters to block neurotransmitter uptake. nih.gov However, studies on 4-thio-substituted phenethylamines (2C-T drugs) showed that they did not potently interact with monoamine transporters. nih.gov

P-glycoprotein (P-gp) is another important transporter that acts as an efflux pump, removing a wide range of xenobiotics from cells. nih.gov Some small molecules have been shown to be substrates or inhibitors of P-gp. nih.gov The interaction with P-gp can affect the distribution and concentration of a compound within the body. nih.gov

The vesicular monoamine transporter 2 (VMAT₂) is located on synaptic vesicles and is responsible for packaging monoamines into these vesicles for release. researchgate.net Amphetamine-related compounds can interact with VMAT₂ to promote the release of neurotransmitters from these vesicles. researchgate.net

Exploration of Antimicrobial and Antifungal Properties In Vitro

Beyond their interactions with neurological targets, some phenethylamine derivatives and related compounds have been investigated for their potential antimicrobial and antifungal activities.

Investigations into Mechanisms of Action (e.g., Cell Membrane Disruption, Metabolic Enzyme Inhibition)

The antimicrobial action of various compounds can occur through several mechanisms. nih.gov One common mechanism is the disruption of the cell membrane's integrity, leading to leakage of cellular contents and cell death. mdpi.comarxiv.orgmdpi.comresearchgate.net The hydrophobic nature of some molecules allows them to insert into the lipid bilayer of cell membranes, altering their structure and permeability. mdpi.com

Another mechanism of antimicrobial action is the inhibition of essential enzymes. nih.gov For example, some antifungal agents work by inhibiting enzymes involved in the synthesis of the fungal cell wall, such as (1,3)-beta-D-glucan synthase and chitin (B13524) synthase. nih.gov The inhibition of glutamate (B1630785) racemase, an enzyme essential for bacterial cell wall biosynthesis, is another target for developing new antibacterial drugs. researchgate.net

Efficacy against Specific Microbial Strains (e.g., Bacterial and Fungal Pathogens)

In vitro studies have demonstrated the efficacy of various synthetic compounds against a range of microbial pathogens. For instance, some newly synthesized compounds have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Other studies have reported that certain compounds are active against Gram-positive bacteria but inactive against Gram-negative strains. researchgate.net

In the realm of antifungal research, some tetrahydroquinoline derivatives have shown activity against dermatophytes. researchgate.net The specific activity often depends on the chemical structure of the compound. researchgate.net

Table 2: In Vitro Antimicrobial Activity of Various Compound Classes This table presents generalized findings from different studies and is for illustrative purposes.

| Microbial Strain Type | Compound Class | Observed Effect |

|---|---|---|

| Gram-positive bacteria | Synthetic heterocycles | Moderate to significant inhibition researchgate.net |

| Gram-negative bacteria | Synthetic heterocycles | Variable inhibition researchgate.net |

| Fungal pathogens | Tetrahydroquinoline derivatives | Activity against dermatophytes researchgate.net |

| Escherichia coli | Ibuprofen derivative | Potentiated antibiotic activity nih.gov |

| Staphylococcus aureus | Ibuprofen derivative | Potentiated antibiotic activity nih.gov |

Research on Overcoming Microbial Resistance Mechanisms

There is currently no direct research available on the role of this compound in overcoming microbial resistance. However, studies on the parent compound, β-phenylethylamine (PEA), suggest that this class of molecules may possess inherent antimicrobial properties. Research has shown that PEA can inhibit the growth of various pathogenic bacteria and reduce the formation of biofilms, which are a key factor in antibiotic resistance.

One study investigated the efficacy of PEA as an antimicrobial agent against several bacterial pathogens, including strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. epa.gov The findings indicated that PEA could reduce planktonic growth and, significantly, diminish the metabolic activity within established biofilms. epa.gov The ability to disrupt biofilms is a critical area of research in combating antimicrobial resistance, as the biofilm matrix can protect bacteria from conventional antibiotics. nih.govnih.gov

The mechanism of action for PEA is thought to be related to the compound itself rather than its metabolic byproducts. epa.gov While the precise interactions are still under investigation, the findings for PEA suggest a potential avenue for developing new strategies against resistant bacteria. The substitution of the phenyl ring with three methyl groups, as in this compound, would alter its chemical properties, such as lipophilicity, which could, in turn, influence its antimicrobial efficacy and spectrum of activity. However, without direct experimental data, the impact of these substitutions remains theoretical.

Table 1: Antimicrobial and Antibiofilm Activity of β-phenylethylamine (PEA)

| Bacterial Strain | Effect of PEA | Key Finding | Reference |

| Escherichia coli K-12 | Reduced planktonic growth and biofilm biomass. | Concentration-dependent reduction in growth parameters. | epa.gov |

| Enterohemorrhagic E. coli | Reduced biofilm metabolic activity (ATP content). | Over 96% reduction in biofilm ATP content after treatment. | epa.gov |